2,3-Dihydropyrimidin-4-amine
CAS No.: 19408-86-7
Cat. No.: VC21027379
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19408-86-7 |
---|---|
Molecular Formula | C4H7N3 |
Molecular Weight | 97.12 g/mol |
IUPAC Name | 1,2-dihydropyrimidin-4-amine |
Standard InChI | InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) |
Standard InChI Key | KQYVZLXCACFZRW-UHFFFAOYSA-N |
Isomeric SMILES | C1NC(=CC=N1)N |
SMILES | C1NC=CC(=N1)N |
Canonical SMILES | C1NC(=CC=N1)N |
Introduction
2,3-Dihydropyrimidin-4-amine is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an amine group at position 4. Its molecular formula is C₄H₇N₃, and it has a molecular weight of approximately 97.12 g/mol, though some sources may list it slightly higher due to variations in measurement or calculation. This compound is of interest due to its potential applications in organic synthesis and its role as a precursor or intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 2,3-dihydropyrimidin-4-amine can be achieved through several methods, with the Biginelli reaction being one of the primary approaches. This reaction involves the condensation of aldehydes, urea, and 1,3-dicarbonyl compounds. Various modifications and catalysts have been employed to enhance yield and efficiency.
Synthesis Method | Reactants | Conditions | Yield |
---|---|---|---|
Biginelli Reaction | Aldehydes, Urea, 1,3-Dicarbonyl Compounds | Varied catalysts and solvents | Variable |
Modified Biginelli | Aldehydes, Urea, 1,3-Dicarbonyl Compounds with catalysts | Optimized temperature and solvent | Improved |
Spectroscopic Characterization
The structure of 2,3-dihydropyrimidin-4-amine is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Biological and Chemical Reactions
2,3-Dihydropyrimidin-4-amine participates in various chemical reactions due to its functional groups. The efficiency of these reactions often depends on the conditions used during synthesis, such as solvent, temperature, and catalyst. Research indicates that modifications to the dihydropyrimidine structure can enhance potency and selectivity towards specific biological targets.
Applications
While specific applications of 2,3-dihydropyrimidin-4-amine itself are not widely documented, dihydropyrimidines in general have significant applications in pharmaceuticals and organic synthesis. They are known for their diverse pharmacological properties, including anti-inflammatory, anti-HIV, anti-tubercular, and anticancer activities .
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